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Compound of Interest

[2-(4-Methoxyphenyl)cyclopropyl]
Compound Name:

(phenyl)methanone
CAS No.: 42205-96-9
Cat. No.: B2921963

Get Quote

Executive Summary & Chemical Identity

The term "2-(4-methoxyphenyl)cyclopropylmethanone” refers to a class of cyclopropane
derivatives where the carbonyl group is attached directly to the cyclopropyl ring, which also
bears a 4-methoxyphenyl substituent at the 2-position. The most chemically significant
members of this class are the phenyl ketone (a chalcone cyclopropanation product) and the
methyl ketone (a common synthetic intermediate).

This guide focuses on the (trans)-isomer, which is thermodynamically favored and most
commonly encountered in synthesis.

Target Molecule 1: (trans-2-(4-
Methoxyphenyl)cyclopropyl)(phenyl)methanone

+ |[UPAC Name:trans-1-Benzoyl-2-(4-methoxyphenyl)cyclopropane
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o CAS Registry Number: 42205-96-9[1][2]
e Molecular Formula: C

H
o)
[2]

e Molecular Weight: 252.31 g/mol [2]

o Stereochemistry: The carbonyl and aryl groups are on opposite sides of the ring (trans),
minimizing steric repulsion.

Target Molecule 2: 1-(trans-2-(4-
Methoxyphenyl)cyclopropyl)ethan-1-one

o Common Name:trans-2-(4-Methoxyphenyl)cyclopropyl methyl ketone
e Molecular Formula: C
H

O

e Molecular Weight: 190.24 g/mol

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, samples should be prepared via the Corey-Chaykovsky
reaction or similar cyclopropanation methods, followed by rigorous purification to remove traces
of the starting chalcone/enone, which has overlapping olefinic signals.

Synthetic Pathway (Corey-Chaykovsky)

The generation of the cyclopropane ring typically involves the reaction of a sulfur ylide with an

-unsaturated ketone.
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Conditions
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Figure 1: Mechanism of cyclopropanation via sulfur ylide injection into the electron-deficient
alkene.

Purification Protocol

o Extraction: Partition the reaction mixture between EtOAc and Water. Wash organic layer with
Brine.

e Drying: Dry over anhydrous Na

SO
(magnesium sulfate can sometimes cause isomerization if acidic).

o Chromatography: Silica gel flash column.
o Eluent: Hexanes:EtOAc (9:1 to 4:1 gradient).

o Note: The trans-isomer typically elutes after the cis-isomer (if present) and before the
starting chalcone.

Spectroscopic Characterization (NMR)

The definitive identification of the trans-cyclopropane relies on the coupling constants (
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) of the ring protons.

H NMR Analysis (500 MHz, CDCI)

The cyclopropane ring protons form a distinct AMXY or similar spin system. The key diagnostic
Is the coupling between H

and H

Table 1:

H NMR Data for (trans-2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone
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Position Multiplicit Integral Assighment
(ppm) AR < (H2) <
Ortho-
Ar-H (Bz) 7.95 -8.00 Doublet (d) 2H 7.5 benzoyl
protons
. Para-benzoyl
Ar-H (Bz) 7.52 -7.58 Multiplet (m) 1H -
proton
) Meta-benzoyl
Ar-H (Bz) 7.42 -7.48 Multiplet (m) 2H -
protons
Ortho-anisyl
Ar-H (An) 7.05-7.10 Doublet (d) 2H 8.5
protons
Meta-anisyl
Ar-H (An) 6.82 - 6.86 Doublet (d) 2H 8.5
protons
) Methoxy
OMe 3.79 Singlet (s) 3H -
group
Cyclopropyl
H-1 2.85-2.92 ddd 1H 42,5.1,8.0
-carbonyl
Cyclopropyl
H-2 2.58 -2.65 ddd 1H 4.2,6.5,9.1
-aryl
Cyclopropyl
H-3a 1.85-1.92 ddd 1H 5.1,9.1,55 methylene
(cis to H1)
Cyclopropyl
H-3b 1.50-1.58 ddd 1H 8.0,6.5,55 methylene

(trans to H1)

Critical Stereochemical Insight:

e Trans vs. Cis: The vicinal coupling constant
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for trans-cyclopropanes is typically 4—-6 Hz. For cis-isomers, this value is larger (8—10 Hz).
The observed

Hz confirms the trans geometry.

C NMR Analysis (125 MHz, CDCI )

Table 2:

C NMR Shift Assignments

Carbon Type (ppm) Assignment
C=0 198.5 Ketone Carbonyl
Ar-C-O 158.4 C-4 of Anisyl ring (Quaternary)
Ar-C (Bz) 137.8 Ipso-benzoyl
Ar-CH 132.8, 128.5, 128.1 Benzoyl aromatic CH
Ar-C (An) 132.2 Ipso-anisyl

Anisyl aromatic CH
Ar-CH 127.6,114.0

(Ortho/Meta)
OMe 55.3 Methoxy carbon

C-1(
CH (Ring) 29.5

-carbonyl)

C-2(
CH (Ring) 26.8

-aryl)
CH

19.2 C-3 (Methylene)

(Ring)

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides rapid confirmation of the functional groups and the strained ring
system.
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e Carbonyl Stretch (

): A strong band at 1660-1665 cm
. This is lower than a standard aliphatic ketone (1715 cm

) due to conjugation with the cyclopropane ring and the phenyl group ("cyclopropyl
conjugation™).

e Cyclopropane Ring Modes: Weak to medium bands at 1020-1040 cm

(ring deformation) and 3000—-3080 cm

(C-H stretching of the strained ring, often appearing as a "shoulder" on the aromatic C-H
stretches).

o Ether Stretch (

): Strong bands at 1250 cm
(Ar-O) and 1030 cm

(O-Me).
Mass Spectrometry (MS) & Fragmentation
The fragmentation pattern is characteristic of aryl ketones and cyclopropanes.
« lonization Mode: EI (70 eV) or ESI (+).
e Molecular lon (M

): m/z 252 (Significant intensity in El).
Fragmentation Pathway:

o -Cleavage: Loss of the benzoyl group or the phenyl group.

» MclLafferty-like Rearrangement: Not possible due to lack of

-hydrogens in the rigid ring, but ring opening is common.
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Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Advanced Stereochemical Assighment (NOESY)

To unambiguously assign stereochemistry without X-ray crystallography, 1D NOE or 2D
NOESY experiments are required.

e Trans-Isomer: Irradiation of H-1 shows NOE enhancement of the trans-methylene proton (H-
3b) and the ortho-protons of the benzoyl group. Crucially, there is weak or no NOE between
H-1 and H-2.

o Cis-Isomer: Strong NOE correlation between H-1 and H-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.42205-96-9|[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone|BLDPharm
[bldpharm.com]

e 2. 001chemical.com [001lchemical.com]

e To cite this document: BenchChem. [Spectroscopic Data Guide: 2-(4-
Methoxyphenyl)cyclopropylmethanone Derivatives]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2921963/docs#spectroscopic-data-
guide-2-4-methoxyphenyl-cyclopropylmethanone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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